Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methylphenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the cyclopentyl and methylphenyl groups. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar esterification properties.
Cyclopentyl methylphenyl imidazolidinone: Shares the imidazolidinone core but lacks the benzoate ester group.
Uniqueness
Ethyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H29N3O5 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H29N3O5/c1-3-34-25(32)18-10-12-19(13-11-18)27-23(30)16-22-24(31)29(21-14-8-17(2)9-15-21)26(33)28(22)20-6-4-5-7-20/h8-15,20,22H,3-7,16H2,1-2H3,(H,27,30) |
InChI Key |
RSQGGTWTBMEFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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